2,5-Dichloro-3-methylbenzyl chloride
Description
2,5-Dichloro-3-methylbenzyl chloride is a halogenated aromatic compound characterized by a benzyl chloride backbone substituted with chlorine atoms at the 2- and 5-positions and a methyl group at the 3-position. While direct data on this compound is sparse in the provided evidence, its synthesis likely involves chlorination of a toluene derivative followed by side-chain chlorination, analogous to methods described for 3,5-dichlorotoluene derivatives . The methyl and chlorine substituents influence its physicochemical properties, such as boiling point, solubility, and reactivity. For instance, the methyl group may enhance steric hindrance, while chlorine atoms increase molecular polarity and electron-withdrawing effects, impacting hydrolysis rates .
Properties
CAS No. |
1807180-61-5 |
|---|---|
Molecular Formula |
C8H7Cl3 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
2,5-dichloro-1-(chloromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H7Cl3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3 |
InChI Key |
JIJLGZZLBXDDGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)CCl)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Hydrolysis Studies : Evidence suggests that substituent position significantly affects hydrolysis rates. For instance, 3,5-dichlorobenzaldehyde forms stable oximes and hydrazones, whereas benzyl chlorides like 3,4-dichlorobenzyl chloride may decompose under acidic conditions .
- Data Gaps: Direct experimental data on this compound is absent in the provided evidence.
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